2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide
Brand Name: Vulcanchem
CAS No.: 19201-39-9
VCID: VC21034130
InChI: InChI=1S/C17H16N2OS2/c1-19-14-9-8-13(20-2)10-15(14)22-17(19)11-16(21)18-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,21)
SMILES: CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3
Molecular Formula: C17H16N2OS2
Molecular Weight: 328.5 g/mol

2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide

CAS No.: 19201-39-9

Cat. No.: VC21034130

Molecular Formula: C17H16N2OS2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide - 19201-39-9

Specification

CAS No. 19201-39-9
Molecular Formula C17H16N2OS2
Molecular Weight 328.5 g/mol
IUPAC Name 2-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-N-phenylethanethioamide
Standard InChI InChI=1S/C17H16N2OS2/c1-19-14-9-8-13(20-2)10-15(14)22-17(19)11-16(21)18-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,21)
Standard InChI Key DOWNCJYKXRRKRN-GZTJUZNOSA-N
Isomeric SMILES CN\1C2=C(C=C(C=C2)OC)S/C1=C/C(=S)NC3=CC=CC=C3
SMILES CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3
Canonical SMILES CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator